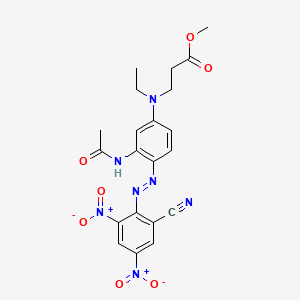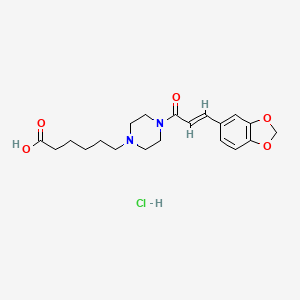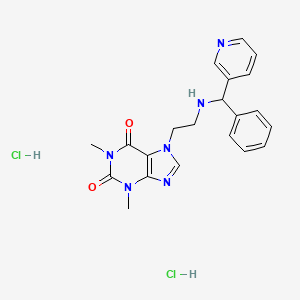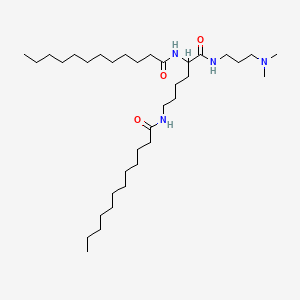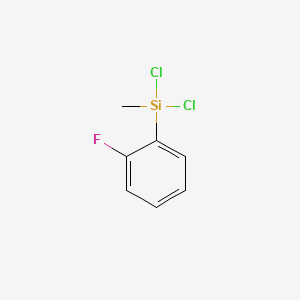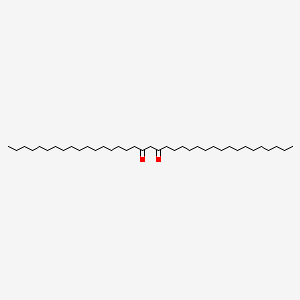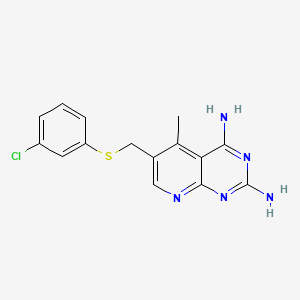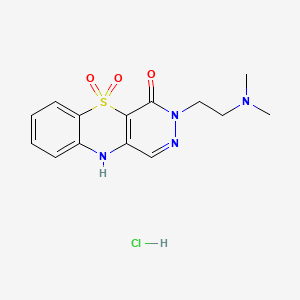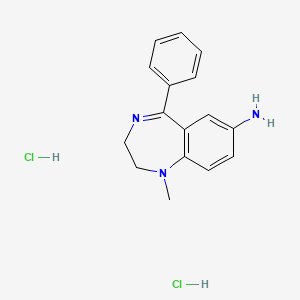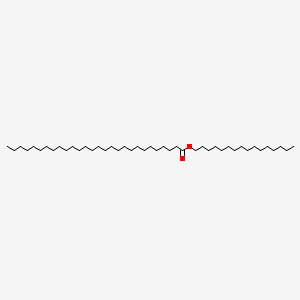
Cetyl octacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetyl octacosanoate, also known as montanic acid cetyl ester, is a long-chain ester with the molecular formula C44H88O2. It is a waxy substance that is commonly used in the cosmetic industry due to its excellent emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel to skin care products, making it a popular ingredient in lotions, creams, and other personal care items .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cetyl octacosanoate can be synthesized through the esterification of cetyl alcohol and octacosanoic acid. This reaction is typically catalyzed by immobilized lipases, such as Novozym 435, in a supercritical carbon dioxide (SC-CO2) system. The optimal conditions for this reaction include a reaction temperature of 63.70°C, a pressure of 10.22 MPa, and an enzyme amount of 11.20% by weight of cetyl alcohol. Under these conditions, a nearly 100% molar conversion of this compound can be achieved in a short reaction time of 20 minutes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale bioreactors and continuous flow systems to maintain optimal reaction conditions. The use of supercritical carbon dioxide as a solvent not only enhances the reaction rate but also simplifies the purification process, as the solvent can be easily removed by depressurization .
Analyse Chemischer Reaktionen
Types of Reactions
Cetyl octacosanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between cetyl alcohol and octacosanoic acid, while hydrolysis involves the breaking of this bond in the presence of water and a catalyst.
Common Reagents and Conditions
Esterification: Cetyl alcohol, octacosanoic acid, immobilized lipases (e.g., Novozym 435), supercritical carbon dioxide, reaction temperature of 63.70°C, pressure of 10.22 MPa
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide), elevated temperatures.
Major Products
Esterification: this compound.
Hydrolysis: Cetyl alcohol and octacosanoic acid.
Wissenschaftliche Forschungsanwendungen
Cetyl octacosanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetic Industry: Used as an emollient and thickening agent in lotions, creams, and other personal care products.
Pharmaceutical Industry: Investigated for its potential use as a carrier for drug delivery systems due to its biocompatibility and non-toxic nature.
Material Science: Studied for its potential use in the development of biodegradable and biocompatible materials.
Wirkmechanismus
The primary mechanism of action of cetyl octacosanoate is its ability to form a protective barrier on the skin, which helps to retain moisture and prevent dryness. This is achieved through its hydrophobic nature, which allows it to create a water-resistant layer on the skin’s surface. Additionally, this compound has been shown to have mild antimicrobial properties, which can help to protect the skin from infections .
Vergleich Mit ähnlichen Verbindungen
Cetyl octacosanoate can be compared to other long-chain esters and fatty alcohols, such as:
Cetyl alcohol: A 16-carbon fatty alcohol used as an emulsifier and thickening agent in cosmetics.
Stearyl alcohol: An 18-carbon fatty alcohol with similar properties to cetyl alcohol but with a slightly higher melting point.
Cetyl palmitate: An ester formed from cetyl alcohol and palmitic acid, commonly used in cosmetics for its emollient properties.
This compound is unique in its longer carbon chain length, which provides enhanced emollient properties and a smoother, non-greasy feel compared to shorter-chain esters and alcohols.
Eigenschaften
CAS-Nummer |
80756-16-7 |
|---|---|
Molekularformel |
C44H88O2 |
Molekulargewicht |
649.2 g/mol |
IUPAC-Name |
hexadecyl octacosanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-31-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
InChI-Schlüssel |
WRLDVWWFWXVRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


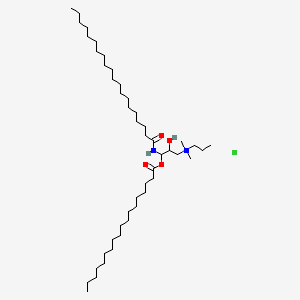

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
